molecular formula C11H14S B1599648 4,4-Dimethylthiochroman CAS No. 66165-06-8

4,4-Dimethylthiochroman

Katalognummer: B1599648
CAS-Nummer: 66165-06-8
Molekulargewicht: 178.3 g/mol
InChI-Schlüssel: UKTQYFIDMREWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Tazarotene Development

4,4-Dimethylthiochroman serves as a crucial intermediate in the synthesis of tazarotene, a synthetic retinoid used primarily for treating acne vulgaris and psoriasis. Tazarotene is known for its efficacy in managing skin conditions due to its ability to modulate cellular differentiation and proliferation. The synthesis of tazarotene involves several steps where this compound is transformed into various derivatives through reactions such as Sonogashira coupling and cyclization processes .

1.2 Mechanism of Action

Tazarotene acts by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell growth and differentiation. This mechanism underlies its therapeutic effects in treating skin disorders. Clinical studies have shown that tazarotene formulations (e.g., gels and foams) are effective in reducing lesions associated with acne and psoriasis while also improving skin texture .

Case Studies

2.1 Clinical Efficacy of Tazarotene

In clinical trials, tazarotene has demonstrated significant improvements in patients with acne vulgaris compared to vehicle controls. For instance, a study reported that participants using tazarotene gel experienced greater reductions in Dermatology Life Quality Index (DLQI) scores than those using placebo .

Study ParametersTazarotene GroupControl Group
Week 12 DLQI Change-3.6 ± 5.22-3.1 ± 4.31
Number of Participants154155

This data indicates the compound's effectiveness in enhancing patients' quality of life by alleviating symptoms associated with skin conditions.

2.2 Safety Profile

While tazarotene is effective, it is also associated with certain adverse effects such as local irritation and erythema upon application . The safety profile was evaluated across multiple studies, indicating that adverse events led to treatment cessation in approximately 5% of cases . Understanding these side effects is crucial for optimizing treatment regimens.

Chemical Research Applications

3.1 Synthesis Techniques

The synthesis of this compound and its derivatives involves various chemical reactions that are significant for organic chemistry research. Techniques such as acetylation and cyclization are employed to modify the compound for enhanced biological activity or reduced side effects during drug formulation .

3.2 Potential for Novel Derivatives

Research into novel derivatives of this compound continues to expand its potential applications beyond dermatological uses. For example, studies have explored its role in inhibiting cancer stem cells, suggesting that modifications to the thiochroman structure may yield compounds with anticancer properties .

Wirkmechanismus

Target of Action

4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .

Mode of Action

Tazarotene, a medicine that uses this compound as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .

Biochemical Pathways

It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .

Pharmacokinetics

Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .

Result of Action

The result of the action of tazarotene, and by extension this compound, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethylthiochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .

Biologische Aktivität

4,4-Dimethylthiochroman is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and skin disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiochromans, characterized by a sulfur atom in their structure. The synthesis of this compound typically involves the condensation of chroman derivatives with specific reagents to yield the desired thiochroman structure. For example, one method involves using lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) to produce various thiochroman derivatives .

  • Retinoid Activity : this compound exhibits retinoid-like activity, which can influence gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play crucial roles in regulating cellular differentiation and proliferation .
  • Inhibition of Tumor Growth : Research indicates that compounds containing the thiochroman moiety can inhibit the growth of various cancer cell lines. For instance, heteroarotinoids, which include thiochroman derivatives, have been shown to exert anti-proliferative effects on head and neck cancer cell lines through receptor-mediated pathways .
  • Differentiation Induction : In assays measuring differentiation in human myeloid leukemia cell lines (HL-60), compounds incorporating thiochroman structures demonstrated significant activity in promoting cellular differentiation .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound derivatives can significantly inhibit the enzyme ornithine decarboxylase (ODC), which is often upregulated in cancerous tissues. The most active compounds showed ID50 values comparable to those of established retinoids like trans-retinoic acid .
  • Xenograft Models : In animal models, particularly xenografts using nude mice, certain thiochroman derivatives have resulted in complete tumor regression in a subset of treated subjects. This suggests that these compounds may possess therapeutic potential against solid tumors .

Comparative Biological Activity

The following table summarizes the biological activity of various thiochroman derivatives compared to well-known retinoids:

Compound NameID50 (nmol)Activity Description
Trans-retinoic acid0.12Strong inhibitor of ODC
4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid0.3Active retinoid with differentiation properties
4,4-Dimethyl-6-(2Z,4E,6E)-heptatrienoic acid3.5Moderate ODC inhibitor
This compound derivativesVariesInhibitory effects on cancer cell lines

Eigenschaften

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQYFIDMREWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452079
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66165-06-8
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15.48g (86.824 mmol) of phenyl-3-methylbut-2-enylsulfide (Compound 60) in 160ml benzene were added successively 12.6g (88.767mmol) of phosphorus pentoxide and 11 ml of 85% phosphoric acid. This solution was refluxed with vigorous stirring under argon for 20 hours, then cooled to room temperature. The supernatant organic layer was decanted and the syrupy residue extracted with 3×50ml ether. Organic fractions were combined and washed with water, saturated NaHCO3 and saturated NaCl solutions and then dried (MgSO4). Solvent was removed in vacuo and the residue purified by kugelrohr distillation (80 degrees C., 0.5mm) to give the title compound as a pale yellow oil. PMR (CDCl3) :& 1.30 (6H, s), 1.90-1.95 (2H, m), 2.95-3.00 (2H, m), 6.96-7.00 (2H, m), 7.04-7.07 (1H, m), 7.30-7.33 (1H, m).
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
15.48 g
Type
reactant
Reaction Step One
Name
Compound 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)=CC(SC(C=C(C)C)c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A key intermediate in the preparation of tazarotene, 4,4-dimethyl-6-ethynylthiochroman (II), is prepared as shown in Scheme I: Thiophenol (1) and 1-bromo-3-methyl-2-butene (2) are heated at reflux with sodium hydroxide in acetone resulting in phenyl-3-methylbut-2-enylsulfide (3). The phenyl-3-methylbut-2-enyl sulfide (3) is cyclized by refluxing with phosphorus pentoxide and phosphoric acid in benzene to yield 4,4-dimethylthiochroman (4). The 4,4-dimethylthiochroman (4) is reacted with acetyl chloride catalyzed by tin (IV) chloride (SnCl4) in benzene resulting in 4,4-dimethyl-6-acetylthiochroman (5). The 4,4-dimethyl-6-acetylthiochroman (5) is dehydrated with lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) results in the initial 6-ethenyl phosphonate intermediate (6). This intermediate undergoes further reaction with two equivalents of LDA to give 4,4-dimethyl-6-ethynylthiochroman (II).
Name
phenyl-3-methylbut-2-enyl sulfide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethylthiochroman
Reactant of Route 2
4,4-Dimethylthiochroman
Reactant of Route 3
4,4-Dimethylthiochroman
Reactant of Route 4
4,4-Dimethylthiochroman
Reactant of Route 5
4,4-Dimethylthiochroman
Reactant of Route 6
4,4-Dimethylthiochroman
Customer
Q & A

Q1: What is the structural characterization of 4,4-Dimethylthiochroman?

A1: this compound is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:

    Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of retinoid activity?

    A3: Several studies highlight the importance of the this compound moiety and its modifications for retinoid activity [, ]. For instance, incorporating a this compound group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the this compound moiety are crucial for interacting with retinoid receptors and eliciting biological responses.

    Q3: Are there any known resistance mechanisms to this compound-containing compounds like Tazarotene?

    A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with this compound-containing retinoids.

    Q4: What are the analytical methods used to characterize and quantify this compound and its derivatives?

    A5: Various analytical techniques have been employed for this compound derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of this compound derivatives, providing valuable insights into their conformation and spatial arrangements [].

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.